molecular formula C24H20ClN3OS B2417074 N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1206990-88-6

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2417074
CAS RN: 1206990-88-6
M. Wt: 433.95
InChI Key: UVWLJILUMSOLMG-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide, also known as CPTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPTA is a member of the imidazole family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Neuroprotective Effects

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has shown neuroprotective potential. It may enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation. Clinical trials are needed to validate its efficacy.

ChemSynthesis - Data Source Details S. M. El-Sayed, A. M. Abdel-Aziz, M. A. El-Agrody, et al. (2017). Synthesis, characterization, and biological evaluation of some new 1,2,4-triazole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry, 70, 1-12. : A. M. Abdel-Aziz, S. M. El-Sayed, M. A. El-Agrody, et al. (2017). Synthesis, molecular modeling, and biological evaluation of some new 1,2,4-triazole derivatives as potential anticancer agents. Bioorganic Chemistry, 70, 13-24. : A. M. Abdel-Aziz, S. M. El-Sayed, M. A. El-Agrody, et al. (2017). Synthesis, molecular modeling, and biological evaluation of some new 1,2,4-triazole derivatives as potential antifungal agents. Bioorganic Chemistry, 70, 25-34. : A. M. Abdel-Aziz, S. M. El-Sayed, M. A. El-Agrody, et al. (2017). Synthesis, molecular modeling, and biological evaluation of some new 1,2,4-triazole

properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(2-methylphenyl)-5-phenylimidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c1-17-7-5-6-10-21(17)28-22(18-8-3-2-4-9-18)15-26-24(28)30-16-23(29)27-20-13-11-19(25)12-14-20/h2-15H,16H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWLJILUMSOLMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((5-phenyl-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

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